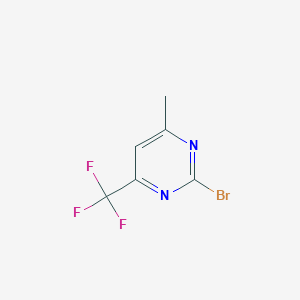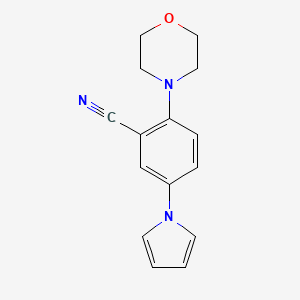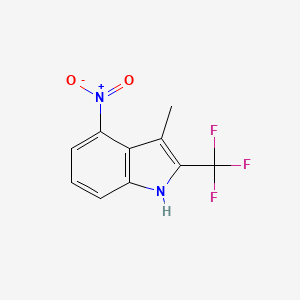
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are a class of compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The trifluoromethyl group and nitro group attached to the indole ring make this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole typically involves the nitration of 3-methyl-2-(trifluoromethyl)-1H-indole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the compound.
化学反応の分析
Types of Reactions
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Reduction: 3-Methyl-4-amino-2-(trifluoromethyl)-1H-indole.
Oxidation: this compound oxide.
Substitution: Various substituted indoles depending on the nucleophile used.
科学的研究の応用
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily.
類似化合物との比較
Similar Compounds
- 3-Methyl-4-nitro-2-(trifluoromethyl)benzoate
- 3-Methyl-4-nitro-2-(trifluoromethyl)thiophene
Uniqueness
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
特性
分子式 |
C10H7F3N2O2 |
|---|---|
分子量 |
244.17 g/mol |
IUPAC名 |
3-methyl-4-nitro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-8-6(14-9(5)10(11,12)13)3-2-4-7(8)15(16)17/h2-4,14H,1H3 |
InChIキー |
BADIKELFYJAZOR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C(=CC=C2)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)

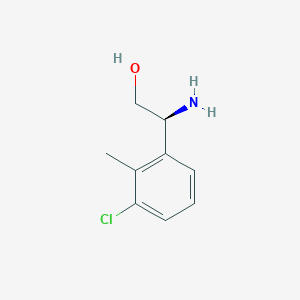
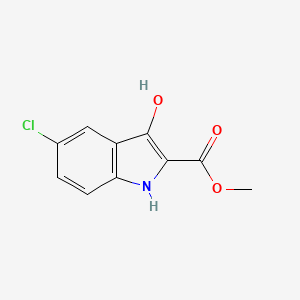
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
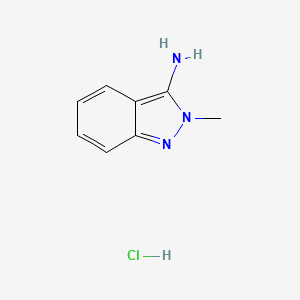
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
